

Commercial suppliers and availability of 2-Chloro-6-hydroxybenzonitrile

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Compound of Interest

Compound Name: 2-Chloro-6-hydroxybenzonitrile

Cat. No.: B1588078

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An In-depth Technical Guide to **2-Chloro-6-hydroxybenzonitrile**: Commercial Availability, Properties, and Applications

Introduction

2-Chloro-6-hydroxybenzonitrile is a substituted aromatic compound featuring a nitrile ($-C\equiv N$), a hydroxyl ($-OH$), and a chloro ($-Cl$) group attached to a benzene ring. This unique combination of functional groups makes it a valuable and versatile building block in organic synthesis. Its utility is particularly pronounced in the fields of medicinal chemistry and agrochemical research, where it serves as a key intermediate for the synthesis of more complex, biologically active molecules.^[1] The strategic placement of the chloro and hydroxyl groups allows for a range of chemical transformations, enabling the construction of diverse molecular scaffolds. This guide provides a comprehensive overview of the commercial availability, physicochemical properties, safety considerations, and synthetic applications of **2-Chloro-6-hydroxybenzonitrile** for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of **2-Chloro-6-hydroxybenzonitrile** is essential for its effective use in research and development. These properties are summarized in the table below.

Property	Value	Source(s)
CAS Number	89999-90-6	[1][2]
Molecular Formula	C ₇ H ₄ CINO	[1][2]
Molecular Weight	153.57 g/mol	[1][3]
Melting Point	162-164°C	[1]
Boiling Point	296.2°C	[1]
Density	1.41 g/cm ³	[1]
Appearance	White to brown powder/solid	[4][5]

Commercial Availability and Suppliers

2-Chloro-6-hydroxybenzonitrile is available from a variety of commercial chemical suppliers, catering to both research and bulk quantity needs. The purity and available quantities can vary between suppliers, and it is crucial to select a grade appropriate for the intended application.

Supplier	Purity	Available Quantities
MySkinRecipes	≥98%	1g
Nanjing Finechem Holding Co., Limited	Not specified	Minimum 1g
Parchem	Not specified	R&D/Pilot, Drum/Bag, Pallet/Skid/Tote, FCL/TL/ISO Tank, Bulk/Railcar/Barge
Key Organics	>95%	10g
Proactive Molecular Research	98%	10g

Safety, Handling, and Storage

Hazard Identification

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **2-Chloro-6-hydroxybenzonitrile** is classified with the following hazards:

- Causes skin irritation (H315)[2]
- Causes serious eye irritation (H319)[2]
- May cause respiratory irritation (H335)
- Harmful to aquatic life (H402)
- Toxic if swallowed, in contact with skin, or if inhaled (H301+H311+H331)[2]
- Harmful if swallowed (H302)[2]
- Harmful in contact with skin (H312)[2]

Recommended Handling and Storage

Proper personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn when handling this compound.[6] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.[4]

For storage, **2-Chloro-6-hydroxybenzonitrile** should be kept in a tightly closed container in a dry, cool, and well-ventilated place.[1][4][6] It is incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[6]

Applications in Synthetic Chemistry

The dual functionality of a phenol and a nitrile, along with the presence of a chloro substituent, makes **2-Chloro-6-hydroxybenzonitrile** a versatile reagent in organic synthesis. It is primarily utilized as an intermediate in the preparation of agrochemicals and pharmaceuticals.[1]

Role in Agrochemicals

In the agricultural sector, this compound is a crucial building block for producing herbicides and pesticides.[1] Its structure allows for the creation of more complex molecules designed to target specific biological pathways in weeds or pests.[1]

Pharmaceutical Intermediate

In the pharmaceutical industry, **2-Chloro-6-hydroxybenzonitrile** is used in the development of active pharmaceutical ingredients (APIs).^[1] The hydroxyl group can be readily alkylated or acylated, while the nitrile group can be hydrolyzed, reduced, or undergo cycloaddition reactions. The chloro group can participate in nucleophilic aromatic substitution or cross-coupling reactions, further expanding its synthetic utility. These transformations are key steps in the synthesis of various heterocyclic compounds, which are prevalent in many drug candidates.

Representative Experimental Protocol: O-Alkylation

The following protocol describes a general procedure for the O-alkylation of **2-Chloro-6-hydroxybenzonitrile** with an alkyl halide, a common transformation in the synthesis of pharmaceutical intermediates. This protocol is adapted from a similar reaction with 2-hydroxybenzonitrile.^[7]

Objective: To synthesize 2-chloro-6-(alkoxy)benzonitrile.

Materials:

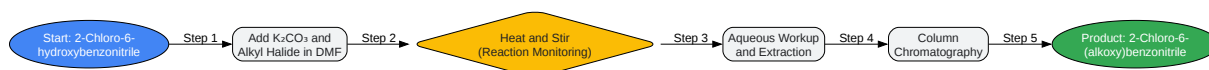
- **2-Chloro-6-hydroxybenzonitrile**
- Alkyl halide (e.g., benzyl bromide)
- Potassium carbonate (K_2CO_3)
- Anhydrous N,N-Dimethylformamide (DMF)
- Ethyl acetate
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate ($MgSO_4$)

Procedure:

- To a stirred solution of **2-Chloro-6-hydroxybenzonitrile** (1.0 equivalent) in anhydrous DMF, add potassium carbonate (2.0 equivalents).

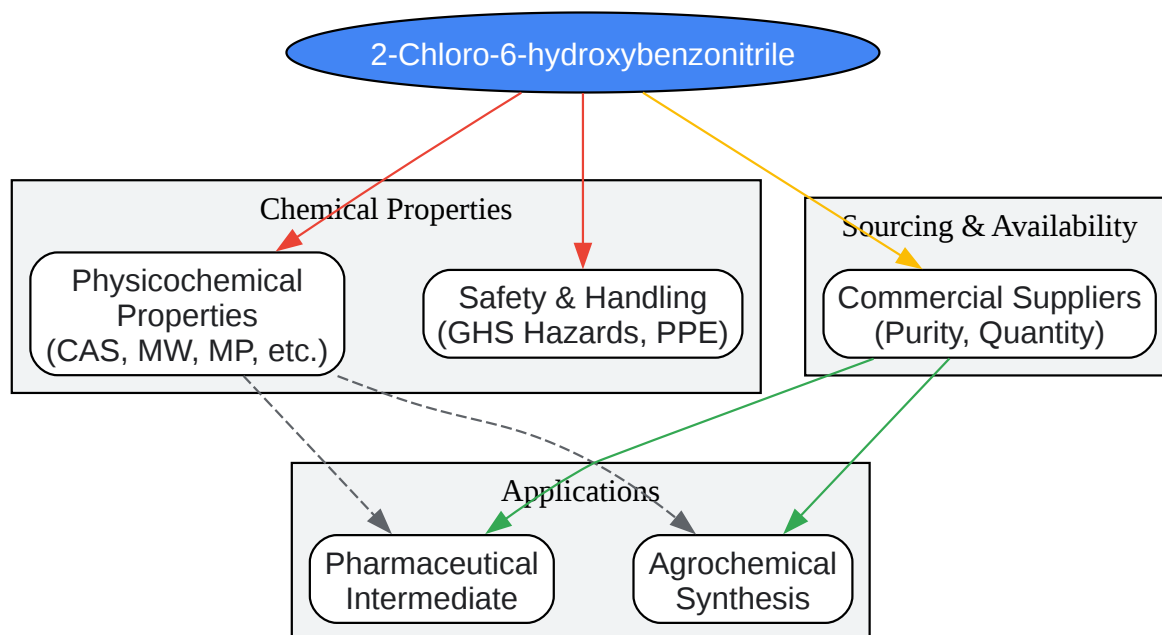
- Add the alkyl halide (1.2 equivalents) dropwise to the reaction mixture at room temperature.
- Heat the reaction mixture to 60-80°C and monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and pour it into water.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with water and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired O-alkylated product.

Visualizations



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Caption: Workflow for the O-alkylation of **2-Chloro-6-hydroxybenzonitrile**.



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Caption: Logical relationships of **2-Chloro-6-hydroxybenzonitrile**.

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